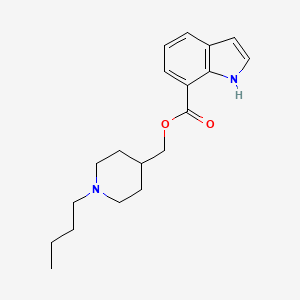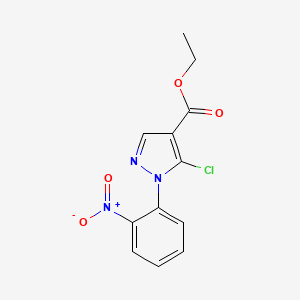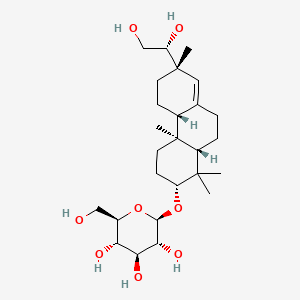
Darutoside
Overview
Description
Darutoside is a complex of two active ingredients: a Centella asiatica extract rich in asiaticoside and this compound extracted from Siegesbeckia orientalis . It is recommended for stretch mark treatment due to its powerful regenerating, healing, and anti-inflammatory activity .
Synthesis Analysis
The main source of this compound is Sigesbeckia orientalis, a small shrub that thrives in hot climates and grows in abundance in East Asia . The leaves produce a sap-like secretion made up of a crystalline compound that is very similar to aspirin .Molecular Structure Analysis
This compound has a trihydroxy-diterpene structure . This structure has been compared to the triterpene parameters of asiatic acid collected from another plant, Centella asiatica, which is known to increase collagen synthesis, wound healing, and matrix regeneration .Chemical Reactions Analysis
This compound is a diterpenoids compound with significant anti-inflammatory activity . It can up-regulate the level of glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid, and down-regulate the level of valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, uric acid .Physical And Chemical Properties Analysis
This compound has a molecular formula of C26H44O8 and an average mass of 484.623 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 667.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.6 mmHg at 25°C .Scientific Research Applications
Anti-Inflammatory Activity in Gouty Arthritis : Darutoside demonstrates significant anti-inflammatory effects. A study by Wang and Sun (2022) used a metabolomics strategy to explore this compound's action against acute gouty arthritis in rats. This research revealed that this compound regulates amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine metabolism, and butanoate metabolism, thus improving immune response and reducing oxidative stress and inflammation (Wang & Sun, 2022).
Inhibition of Cancer Cell Migration : this compound was identified in a study that isolated and characterized diterpene glycosides from Siegesbeckia pubescens. This study highlighted this compound's inhibitory effect on the migration of MB-MDA-231 breast cancer cells, suggesting its potential in cancer therapy (Jianbin Wang et al., 2017).
Potential in Reproductive Health : A study conducted by Dong et al. (1989) found that this compound possesses activity for the termination of early pregnancy in experimental rats at specific dosages, indicating its potential application in reproductive health or as a contraceptive agent (Dong et al., 1989).
Analgesic and Anti-Inflammatory Properties : In a study by Tran Thi Van Anh et al. (2022), this compound, along with other diterpenoids, was quantified in Herba Siegesbeckiae. The presence of this compound in this medicinal plant is linked to analgesic and anti-inflammatory effects, suggesting its application in pain management and inflammatory conditions (Tran Thi Van Anh et al., 2022).
Mechanism of Action
Target of Action
Darutoside, a diterpenoids compound, has significant anti-inflammatory activity . The primary targets of this compound are key protein targets that it regulates to exert its therapeutic effects .
Mode of Action
This compound interacts with its targets by regulating their expression . This regulation leads to changes in serum metabolites and metabolic pathways, which in turn improve immune system response and inhibit oxidative stress and inflammatory response .
Biochemical Pathways
This compound affects several biochemical pathways. Metabolic pathway analysis has shown that the therapeutic effect of this compound involves amino acid metabolism, sugar metabolism, fatty acid metabolism, energy metabolism, purine metabolism, and butanoate metabolism . These pathways are influenced by the up-regulation and down-regulation of various metabolites, including glutamate, alanine, chenodeoxycholic acid, 1-methyladenosine, aspartic acid, citric acid, valine, isoleucine, glutamine, alanyl-threonine, pyruvic acid, gamma-aminobutyric acid, and uric acid .
Result of Action
The molecular and cellular effects of this compound’s action include the improvement of immune system response, inhibition of oxidative stress, and reduction of inflammatory response . These effects are achieved through the regulation of key protein targets and changes in serum metabolites and metabolic pathways .
Action Environment
Its skin conditioning properties, anti-inflammatory effects, and collagen-boosting abilities make it a valuable addition to skincare products for a wide range of users .
Safety and Hazards
Future Directions
While the pharmacological action and mechanism of darutoside are still unclear, metabolomics strategy has been used to uncover its pharmacological action and effective mechanism against acute gouty arthritis rats . This provides a novel method for molecular mechanisms of natural product in disease treatment .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-24(2)17-6-5-14-11-25(3,18(29)13-28)9-7-15(14)26(17,4)10-8-19(24)34-23-22(32)21(31)20(30)16(12-27)33-23/h11,15-23,27-32H,5-10,12-13H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22-,23+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWPCQGHWWNGET-LCVVDEIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1OC4C(C(C(C(O4)CO)O)O)O)C)(C)C(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59219-65-7 | |
| Record name | Darutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG8ODI0780 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Darutoside and where is it found?
A1: this compound is a diterpenoid compound primarily found in the Siegesbeckia genus of plants, particularly Siegesbeckia glabrescens and Siegesbeckia orientalis. [, ] These plants have a history of use in traditional medicine. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to its structure as ent-3α,15,16-trihydroxy pimarane 3,15-bis-(β-glucopyranoside). [] Based on this, the molecular formula is likely C36H60O16 and the molecular weight is 744.8 g/mol.
Q3: What are the key structural features of this compound?
A3: this compound is an ent-pimarane-type diterpenoid glucoside. [, ] Its structure features a pimarane skeleton with a glucose moiety attached at the C-3 hydroxyl group. [, ]
Q4: What analytical methods are commonly used to identify and quantify this compound?
A4: Several analytical techniques are employed for this compound analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used to separate, identify, and quantify this compound in plant extracts and biological samples. [, , ] Various detectors can be coupled with HPLC, such as ultraviolet (UV) detectors [] and diode array detectors (PDA). [, ]
- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a rapid and efficient way to separate and identify this compound. [] It can be combined with mass spectrometry (MS) for further structural characterization. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It's valuable for identifying and quantifying this compound and its metabolites in complex biological matrices. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and stereochemistry. []
Q5: What are the pharmacological effects of this compound?
A5: this compound exhibits several pharmacological activities, including:
- Anti-inflammatory activity: Research suggests that this compound possesses significant anti-inflammatory effects. [, ] Studies show it can regulate the expression of inflammatory mediators and modulate inflammatory pathways. [, ]
- Analgesic activity: this compound has been reported to possess analgesic properties, potentially contributing to its traditional use for pain relief. []
- Anti-fertility activity: Studies have shown that this compound can terminate early pregnancy in experimental rat models. []
Q6: What are the potential mechanisms of action of this compound's anti-inflammatory effects?
A6: While the precise mechanism is still under investigation, research suggests several potential pathways:
- Modulation of Immune System Response: this compound may influence the immune response to reduce inflammation. []
- Inhibition of Oxidative Stress: It might exert antioxidant effects to protect against inflammation-induced oxidative damage. []
- Regulation of Inflammatory Mediators: this compound could modulate the production or activity of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. []
- Activation of PPARγ: Research indicates that this compound and other diterpenoids from Siegesbeckia pubescens can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory properties. []
Q7: How does this compound affect metabolic pathways?
A7: Metabolomics studies indicate that this compound treatment influences several metabolic pathways:
- Amino Acid Metabolism: this compound can alter the levels of various amino acids, suggesting its involvement in amino acid synthesis and breakdown. []
- Sugar Metabolism: It appears to impact glucose metabolism and energy production pathways. []
- Fatty Acid Metabolism: this compound may affect fatty acid synthesis and utilization. []
- Purine Metabolism: Notably, this compound can downregulate uric acid levels, which is relevant to its potential in treating gout. []
Q8: What is the significance of this compound's impact on uric acid levels?
A8: Gout is characterized by the buildup of uric acid crystals in joints, leading to inflammation and pain. this compound's ability to lower uric acid levels suggests its potential as a therapeutic agent for gouty arthritis. [] This finding supports its traditional use for treating inflammatory conditions.
Q9: Has this compound been investigated in any animal models of disease?
A9: Yes, research has explored this compound's effects in animal models:
- Acute Gouty Arthritis: In a rat model, this compound demonstrated protective effects against acute gouty arthritis, supporting its potential as a treatment option. []
- Perioperative Neurocognitive Disorders (PND): A study found that a fraction from Sigesbeckia orientalis containing this compound showed promise in ameliorating PND in a mouse model. This fraction reduced neuroinflammation and improved cognitive function after surgery. []
Q10: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A10: While the provided research doesn't directly investigate the SAR of this compound, one study explored the PPARγ agonist activity of several diterpenoids from Siegesbeckia pubescens, including this compound. [] This suggests that the pimarane skeleton and specific functional groups on this compound might be essential for its biological activities. Further SAR studies would be valuable to understand the relationship between its structure and diverse pharmacological effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



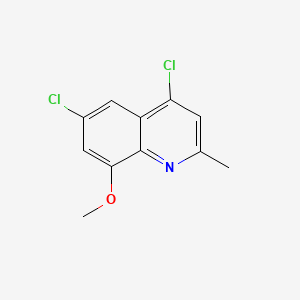
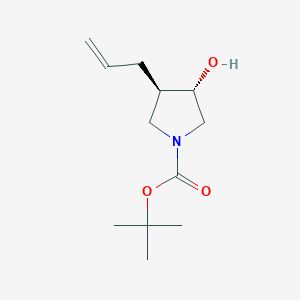
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)


![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

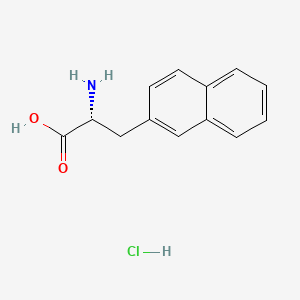

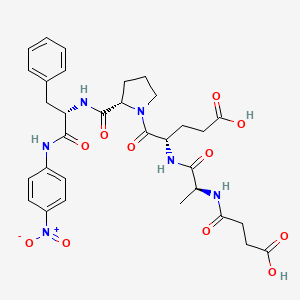

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
